Pyritinol-d10 Dihydrochloride Hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

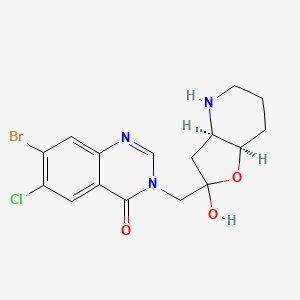

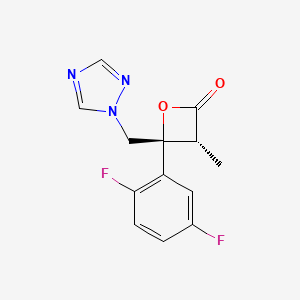

Pyritinol, also known as pyridoxine disulfide or pyrithioxine, is a semi-synthetic water-soluble analog of vitamin B6 (Pyridoxine HCl). It was produced in 1961 by Merck Laboratories by bonding 2 vitamin B6 compounds together with a disulfide bridge . Pyritinol-d10 Dihydrochloride Hydrate is a variant of Pyritinol .

Synthesis Analysis

Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage . The exact synthesis process of Pyritinol-d10 Dihydrochloride Hydrate is not specified in the search results.Molecular Structure Analysis

The molecular structure of Pyritinol is essentially two Vitamin B6 molecules bound together by two sulfur atoms (a disulfide bridge) . The exact molecular structure of Pyritinol-d10 Dihydrochloride Hydrate is not specified in the search results.Chemical Reactions Analysis

Pyritinol regulates signalling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . The specific chemical reactions involving Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.Physical And Chemical Properties Analysis

As a derivative of pyridoxine, Pyritinol’s pharmacokinetic profile is similar to that of the parent compound. It is rapidly absorbed after enteral administration . The specific physical and chemical properties of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.Applications De Recherche Scientifique

Analytical Determination and Stability Assessment

Research has developed stability-indicating methods for determining pyritinol dihydrochloride, highlighting its analytical assessment in the presence of its precursor and degradation products. These methods, including first-derivative spectrophotometry and derivative-ratio zero-crossing spectrophotometry, have demonstrated accuracy and validation for the substance's determination in pharmaceutical formulations (Shehata et al., 2005). Further, chemometric methods like classical least square, principal component regression, and partial least square have been applied to analyze pyritinol dihydrochloride, improving precision and predictive abilities (El-Sayed & Abdul-Azim Mohammad, 2009).

Novel Methods for Pyritinol Detection

Innovative electrochemical methods have been developed for pyritinol detection, such as using carbon nanofiber-gold nanoparticle composite screen-printed carbon electrodes. This approach offers high sensitivity and selectivity for pyritinol, proposing its utility in pharmaceutical products and serum sample analysis (Apetrei & Apetrei, 2017). Additionally, a chemiluminescence system involving Ce(IV)-RhB and pyritinol hydrochloride has been introduced, providing a novel method for the substance's quantification in tablets and injections with significant sensitivity (Lvyun Yi, 2007).

Clinical Applications and Polyneuropathy Treatment

Clinical studies have been conducted to evaluate the effectiveness of pyritinol hydrochloride in treating polyneuropathy. A study involving 80 patients showed significant improvement in clinical manifestations and electromyography results, suggesting that pyritinol hydrochloride could be an effective treatment option for polyneuropathy (Lu Fushan, 2009).

Safety And Hazards

Adverse effects of Pyritinol include nausea, headache, and rarely allergic reaction (mild skin reactions). A 2004 survey of six case reports suggested a link between pyritinol and severe cholestatic hepatitis when on several drugs for certain diseases . The specific safety and hazards of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.

Propriétés

Numéro CAS |

1346601-09-9 |

|---|---|

Nom du produit |

Pyritinol-d10 Dihydrochloride Hydrate |

Formule moléculaire |

C16H22N2O5S2 |

Poids moléculaire |

396.542 |

Nom IUPAC |

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |

InChI |

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |

Clé InChI |

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |

Synonymes |

3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)